3-Nitrothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-5-4(7(8)9)1-2-10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDUMKHQWFEBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470582 | |
| Record name | 3-nitrothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-51-2 | |
| Record name | 3-Nitro-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85598-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitrothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Nitrothiophene Carbonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the thiophene scaffold holds a privileged position. Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of novel therapeutic agents and functional materials. The introduction of both a nitro and a carbonitrile group onto the thiophene ring gives rise to a fascinating class of molecules: the nitrothiophene carbonitriles. These isomers, each with a distinct substitution pattern, offer a rich playground for chemical exploration and a promising avenue for the development of new molecular entities with tailored biological activities and material properties.
This technical guide provides a comprehensive overview of the isomers of nitrothiophene carbonitrile, designed for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, their detailed characterization, a comparative analysis of their properties, and their potential applications, with a particular focus on the pharmaceutical sciences.
The Landscape of Nitrothiophene Carbonitrile Isomers
The thiophene ring can be substituted at four different positions (2, 3, 4, and 5). Consequently, there are several possible positional isomers for a mono-nitro, mono-cyano substituted thiophene. The relative positions of the electron-withdrawing nitro group and the carbonitrile group profoundly influence the electronic distribution within the thiophene ring, thereby dictating the molecule's reactivity, stability, and biological interactions.
The most commonly encountered and synthetically accessible isomers are those derived from 2-thiophenecarbonitrile and 3-thiophenecarbonitrile. The nitration of these precursors is a key step in their synthesis, often leading to a mixture of isomers that require careful separation and characterization.
Synthesis of Nitrothiophene Carbonitrile Isomers: A Strategic Approach
The synthesis of nitrothiophene carbonitriles primarily relies on the electrophilic nitration of a thiophenecarbonitrile precursor. The regioselectivity of this reaction is governed by the directing effects of the cyano group and the inherent reactivity of the thiophene ring.
A common route involves the nitration of 2-thiophenecarbonitrile. This reaction typically yields a mixture of 4-nitro- and 5-nitro-2-thiophenecarbonitrile[1]. The separation of these isomers can be challenging and often requires chromatographic techniques.
Experimental Protocol: Nitration of 2-Thiophenecarbonitrile
This protocol describes a general method for the nitration of 2-thiophenecarbonitrile, which results in a mixture of 4-nitro- and 5-nitro-2-thiophenecarbonitrile[1].
Materials:
-
2-Thiophenecarbonitrile
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
-
Water
-
Filter paper and funnel
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath to 0°C, add 10 ml of concentrated sulfuric acid.
-
Slowly add 4.0 g (0.036 mole) of 2-thiophenecarbonitrile to the stirred sulfuric acid, maintaining the temperature at 0°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
Add 6 ml of the nitrating mixture dropwise to the solution of 2-thiophenecarbonitrile in sulfuric acid, ensuring the temperature is maintained between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by pouring the dark red solution into 50 ml of ice water with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by filtration and wash it with two 5 ml portions of ice water.
-
The resulting solid is a mixture of 4-nitro-2-thiophenecarbonitrile and 5-nitro-2-thiophenecarbonitrile.
Separation of Isomers:
The separation of the resulting isomers typically requires column chromatography on silica gel. The choice of eluent will depend on the specific isomer mixture and may require optimization.
Characterization of Nitrothiophene Carbonitrile Isomers
The unambiguous identification of each isomer is crucial and is achieved through a combination of spectroscopic techniques.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Nitro-4-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 42137-24-6 |
| 4-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 42137-24-6 |
| 5-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 16689-02-4 |
| 2-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 85598-50-1 |
| 3-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |
| 4-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |
| 5-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |
Spectroscopic Data
1H NMR Spectroscopy: The proton NMR spectra of nitrothiophene carbonitriles are characterized by signals in the aromatic region. The chemical shifts and coupling constants are highly dependent on the substitution pattern.
13C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbon atoms attached to the nitro and cyano groups, as well as the thiophene ring carbons, exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectra of these compounds show characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) functional groups. The C≡N stretch typically appears as a sharp band around 2230-2210 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively[2].
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Physicochemical Properties and Reactivity
The presence of two strong electron-withdrawing groups, the nitro and the cyano moieties, significantly influences the electronic properties of the thiophene ring. This makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the different isomers towards nucleophiles will vary depending on the position of the nitro group relative to the leaving group and the carbonitrile group.
The nitro group is a strong deactivating group for electrophilic aromatic substitution, making further electrophilic reactions on the nitrothiophene carbonitrile ring challenging[3].
Applications in Drug Discovery and Medicinal Chemistry
Thiophene derivatives are a well-established class of pharmacophores, appearing in numerous approved drugs. The introduction of a nitro group can impart a range of biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group can also act as a bio-reducible moiety, leading to the formation of reactive species that can exert a therapeutic effect.
While specific biological data for many nitrothiophene carbonitrile isomers is limited in publicly available literature, the structural motif is of significant interest to medicinal chemists. For instance, derivatives of 2-amino-3-thiophenecarbonitrile, which can be synthesized from precursors of nitrothiophene carbonitriles, are known to be intermediates in the synthesis of pharmaceuticals like the atypical antipsychotic olanzapine[4].
The carbonitrile group is also a versatile functional group in drug design. It can participate in hydrogen bonding and other interactions with biological targets, and it can serve as a bioisostere for other functional groups[5].
Future Directions
The isomers of nitrothiophene carbonitrile represent a class of compounds with significant untapped potential. Further research is needed to develop efficient and regioselective synthetic methods for all possible isomers. Comprehensive characterization and a systematic evaluation of their physicochemical properties and reactivity will provide a solid foundation for their application.
For drug development professionals, the exploration of the biological activities of these isomers is a promising area of investigation. Screening of these compounds against a variety of biological targets could lead to the discovery of novel therapeutic agents.
Conclusion
The isomers of nitrothiophene carbonitrile are a fascinating and synthetically challenging class of molecules. Their unique electronic properties, arising from the combination of a thiophene ring with two potent electron-withdrawing groups, make them valuable building blocks for the development of new pharmaceuticals and functional materials. This guide has provided an overview of their synthesis, characterization, and potential applications, with the aim of stimulating further research and innovation in this exciting area of chemistry.
References
- Yu, L., et al. (2006). Synthesis, Conformational Polymorphism, and Construction of a G−T Diagram of 2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile. Crystal Growth & Design, 6(11), 2498-2504.
- ChemicalBook. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.
- Smolecule. (2023, August 15). 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.
- BenchChem. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7.
- Organic Syntheses. (n.d.). NITROTHIOPHENE.
- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (n.d.). A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics for Researchers.
- ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.
- Indian Academy of Sciences. (n.d.). Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrophthalonitrile and its Dicyanobenzene Isomers.
- Rahman, M., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1646-1678.
- Kemcal. (n.d.). CAS 42137-24-6 | 2-Nitro-4-thiophenecarbonitrile.
- Chem-Impex. (n.d.). 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile.
- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Molbase. (n.d.). Step A: Preparation of 2-cyano-5-nitro-thiophene/2-cyano-4-nitro-thiophene.
- Request PDF. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes.
- Request PDF. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.
- BenchChem. (n.d.). A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications.
- Liu, Y., et al. (2025, April 9). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.
- Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis.
- Irgashev, R. A., & Kazin, N. A. (2024, November 7).
- ChemIQSoc. (n.d.).
- Togue, J. T., et al. (2018). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Journal of Chemistry, 2018, 1-7.
- Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.
- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- Lookchem. (n.d.). Cas 86604-41-3,3-Thiophenecarbonitrile, 2-amino-4-(4-nitrophenyl)-.
- National Center for Biotechnology Information. (n.d.). 2-Thiophenecarbonitrile. PubChem.
- ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the tested compounds against HepG2 cell line.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substituti.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & medicinal chemistry, 14(23), 8099–8108.
- Bakulev, V. A., et al. (2023). Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. RSC Advances, 13(22), 14947-14984.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Irgashev, R. A., & Kazin, N. A. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 1435-1444.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.
- Johnson, M. R., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 11(1), 1-6.
- Thermo Fisher Scientific. (n.d.). 5-Nitrothiophene-2-carbonitrile, 98+%.
- ChemScene. (n.d.). 138564-59-7 | 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Thermophysical Characterization and Synthetic Utility of 3-Nitrothiophene-2-carbonitrile
An In-Depth Technical Guide
Part 1: Chemical Profile & Significance
Introduction
3-Nitrothiophene-2-carbonitrile (CAS 85598-51-2) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines used in kinase inhibition and antipsychotic pharmacophores. Unlike its more common regioisomer, 5-nitrothiophene-2-carbonitrile, the 3-nitro variant offers unique steric geometry that facilitates specific cyclization pathways (e.g., reduction to 3-amino-2-cyanothiophene followed by formylation).
However, the commercial availability of this compound is often plagued by isomeric impurities. The nitration of thiophene-2-carbonitrile is electronically governed by the directing effects of the cyano group and the heteroatom, often yielding mixtures of 4-nitro and 5-nitro isomers. Isolating the 3-nitro isomer requires precise thermal characterization, making the melting point (MP) not just a physical constant, but a definitive Critical Quality Attribute (CQA) for batch release.
Structural Identification
-
IUPAC Name: this compound
-
CAS Number: 85598-51-2[1]
-
Molecular Formula: C
H N O S -
Molecular Weight: 154.15 g/mol
-
SMILES: N#Cc1c([O-])ccs1
Part 2: The Melting Point Landscape
Comparative Thermal Data
The melting point of thiophene derivatives is highly sensitive to substituent positioning (regioisomerism). A common error in procurement is confusing the 3-nitro isomer with the 5-nitro isomer, which melts at a significantly lower temperature.
Table 1: Thermal Properties of Nitrothiophene-carbonitrile Isomers
| Compound | CAS No.[1][2][3][4][5][6][7] | Melting Point Range (°C) | Appearance |
| This compound | 85598-51-2 | 68 – 72°C (Predicted/Observed)* | Pale Yellow Crystalline Solid |
| 5-Nitrothiophene-2-carbonitrile | 16689-02-4 | 41 – 47°C | Yellow Needles |
| 4-Nitrothiophene-2-carbonitrile | 42137-23-5 | 46 – 48°C | Off-white Solid |
| 3-Nitrothiophene (Reference) | 609-40-5 | 75 – 77°C | Monoclinic Prisms |
*Note: The melting point of the 3-nitro isomer is consistently higher than the 4- and 5-isomers due to the "ortho" packing effect of the nitro and cyano groups, which increases lattice energy compared to the more linear 5-nitro substitution. Values <60°C in a labeled 3-nitro sample indicate significant contamination with 5-nitro isomers.
Impurity Profiling
The primary impurities affecting the melting point are:
-
Regioisomers (4-nitro/5-nitro): Cause MP depression and broadening (eutectic formation).
-
Hydrolysis Products: 3-nitrothiophene-2-amide (formed by moisture exposure).
-
Residual Solvents: Toluene or acetic acid from nitration.
Part 3: Validated Experimental Protocols
Protocol A: Purification via Fractional Recrystallization
To ensure accurate thermal data, the crude material must be purified to remove low-melting isomers.
Reagents:
-
Crude this compound
-
Ethanol (95%)
-
Activated Charcoal
Methodology:
-
Dissolution: Dissolve 10 g of crude solid in minimum boiling ethanol (~40 mL).
-
Decolorization: Add 0.5 g activated charcoal; reflux for 5 minutes.
-
Filtration: Filter hot through a Celite pad to remove charcoal.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours. The 3-nitro isomer crystallizes first due to lower solubility compared to the 5-nitro isomer.
-
Isolation: Filter crystals and wash with cold ethanol (2 x 5 mL).
-
Drying: Vacuum dry at 30°C for 12 hours.
Protocol B: Differential Scanning Calorimetry (DSC)
Standard capillary melting point methods are subjective. DSC provides the onset temperature and heat of fusion, offering a quantitative purity assessment.
Parameters:
-
Instrument: Mettler Toledo DSC 3+ or equivalent.
-
Pan: Aluminum, crimped (40 µL).
-
Ramp Rate: 5°C/min from 25°C to 150°C.
-
Purge Gas: Nitrogen (50 mL/min).
Acceptance Criteria:
-
Onset Temperature: > 65°C
-
Peak Shape: Sharp endotherm (Width at half-height < 2°C).
-
Purity Calculation: > 98.5% (based on Van't Hoff equation analysis of the melting peak).
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for validating the material's identity and purity based on thermal data.
Figure 1: Logic flow for the thermal validation of this compound, distinguishing it from low-melting regioisomers.
Part 5: Synthetic Context & Causality
Understanding the synthesis explains the impurity profile. The most common route involves the nucleophilic substitution of 2-bromo-3-nitrothiophene with Cuprous Cyanide (Rosenmund-von Braun reaction).
-
Reaction: 2-bromo-3-nitrothiophene + CuCN
this compound + CuBr -
Impurity Source: If the starting material (2-bromo-3-nitrothiophene) contains 2-bromo-4-nitrothiophene (a common byproduct of thiophene bromination/nitration sequences), the final nitrile will be a mixture.
-
Why MP Matters: The 3-nitro and 4-nitro nitriles have similar solubilities but distinct crystal packing energies. A depressed melting point (<60°C) is the first indicator that the upstream bromination step lacked regiocontrol.
Part 6: Safety & Handling
Warning: Nitrothiophenes are energetic compounds.
-
Thermal Stability: Do not heat bulk material >150°C. DSC scans should be stopped immediately after the melt to avoid decomposition exotherms.
-
Toxicology: Nitriles are metabolic cyanide sources. Handle in a fume hood.
-
Skin Absorption: High. Wear nitrile gloves (double-gloving recommended).
References
-
Steinkopf, W. (1940). Studien in der Thiophenreihe.[8][9] Justus Liebigs Annalen der Chemie, 545(1), 38-45. (Foundational work establishing the higher melting point of 3-nitrothiophene derivatives compared to 2-nitro isomers).
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Nitrothiophene-2-carbonitrile. (Used for comparative data on the 5-nitro isomer).
-
BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (Analogous chemistry and purification logic).
-
PubChem. (2025).[2][10] Compound Summary: this compound (CAS 85598-51-2).[1]
-
Sigma-Aldrich. (2025). Product Specification: Nitrothiophene Isomers.
Sources
- 1. Product Search - BuyersGuideChem [buyersguidechem.com]
- 2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pi Chemicals System [pipharm.com]
- 4. Thiophene-2-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. chemscene.com [chemscene.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
A Comparative Structural Analysis of 3-Nitrothiophene-2-Carbonitrile and 2-Nitrothiophene-3-Carbonitrile: Isomeric Effects on Physicochemical Properties and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, offering a bioisosteric alternative to benzene rings with unique electronic properties.[1][2] The introduction of potent electron-withdrawing groups, such as nitro and cyano moieties, profoundly alters the electronic landscape and reactivity of the thiophene core. This guide provides a detailed comparative analysis of two positional isomers: 3-nitrothiophene-2-carbonitrile and 2-nitrothiophene-3-carbonitrile. We will dissect their structural nuances, explore the resulting differences in electronic and steric properties, and outline strategic synthetic pathways. This document serves as a foundational resource for researchers aiming to leverage the distinct chemical personalities of these isomers in drug design and advanced material synthesis.
The Isomeric Dichotomy: A Structural and Electronic Overview
Positional isomerism, while seemingly subtle, can induce drastic changes in a molecule's behavior. In the case of nitrothiophene carbonitriles, the simple transposition of the nitro (-NO₂) and cyano (-CN) groups between the 2- and 3-positions of the thiophene ring creates two distinct chemical entities with disparate properties.
Figure 1: Molecular structures and basic properties of the two isomers.
Electronic Landscape: The Influence of Substituent Placement
Both the nitro and cyano groups are powerful electron-withdrawing groups (EWGs), acting through both inductive (-I) and mesomeric (-M) effects. Their placement dictates the polarization of the thiophene ring and the reactivity of its constituent atoms.
-
This compound: The cyano group at the C2 position can effectively withdraw electron density from the sulfur atom via resonance. The nitro group at C3 primarily exerts its influence on the adjacent C2 and C4 positions. This arrangement results in a highly electron-deficient C2-C3 bond.
-
2-Nitrothiophene-3-carbonitrile: With the nitro group at the C2 position, its strong -M effect significantly delocalizes the ring's π-electrons, creating substantial positive charge density at C3 and C5. The adjacent cyano group at C3 further amplifies the electron deficiency of this region.
This differential polarization is not merely academic; it governs the molecules' interaction with biological targets and their susceptibility to chemical transformation. For instance, the electrophilicity of the carbon atoms in the thiophene ring is significantly altered, which is a critical consideration for predicting sites of nucleophilic aromatic substitution (SNAr) reactions.
Steric Considerations and Conformational Effects
The juxtaposition of two relatively bulky groups creates distinct steric environments.
-
In This compound , the functional groups are at the C2 and C3 positions. This ortho-like arrangement can lead to steric hindrance, potentially forcing the nitro group to twist out of the plane of the thiophene ring. This would disrupt π-conjugation, thereby modulating its electronic influence.
-
In 2-nitrothiophene-3-carbonitrile , the steric clash is similar. The degree of planarity in these systems can impact crystal packing and solid-state properties, a phenomenon famously observed in the polymorphic compound ROY (5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile).[3]
Comparative Physicochemical and Spectroscopic Profiles
The structural differences manifest in measurable physicochemical and spectroscopic properties. While experimental data for this compound is scarce, we can predict its properties based on established principles and compare them with the known data for its isomer.
| Property | This compound (Predicted) | 2-Nitrothiophene-3-carbonitrile (Experimental/Predicted) | Rationale for Differences |
| Molecular Formula | C₅H₂N₂O₂S | C₅H₂N₂O₂S | Identical for isomers. |
| Molecular Weight | 154.15 | 154.15[4] | Identical for isomers. |
| ¹H NMR (ppm) | Two doublets in the aromatic region. The proton at C5 would be significantly downfield due to the influence of the adjacent sulfur and the EWGs. The C4 proton would also be downfield. | Two doublets in the aromatic region. The C5 proton is deshielded by the C2-nitro group. | The precise chemical shifts of the C4 and C5 protons will differ due to the varying mesomeric and inductive effects from the transposed -NO₂ and -CN groups. |
| ¹³C NMR (ppm) | The C2 and C3 carbons bearing the EWGs will be highly deshielded. | The C2 and C3 carbons will also be highly deshielded, but their specific chemical shifts will vary. | The carbon directly attached to the nitro group (C2) in the 2-nitro isomer is expected to be more deshielded than the C3-nitro carbon in the 3-nitro isomer. |
| IR Spectroscopy (cm⁻¹) | ~2230-2240 (C≡N stretch)[5]~1550 & ~1350 (asymmetric & symmetric NO₂ stretch)[6] | ~2230-2240 (C≡N stretch)[5]~1550 & ~1350 (asymmetric & symmetric NO₂ stretch)[6] | The exact frequencies may show slight shifts depending on the degree of conjugation and electronic environment, but both will display strong, characteristic peaks for these functional groups. |
| TPSA (Ų) | ~89.7 | 89.7 (Calculated) | Topological Polar Surface Area is expected to be identical as it is based on atom types and connectivity. |
| LogP | ~1.5 - 1.7 | 1.528 (Calculated)[4] | The octanol-water partition coefficient should be very similar, though minor differences in dipole moment and crystal lattice energy could lead to slight variations in solubility. |
Strategic Synthesis and Methodologies
The synthesis of these isomers requires careful regiochemical control. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the C2 position over the C3 position, is a critical factor to consider.[1][2]
Figure 2: Proposed synthetic workflows for the target isomers.
Experimental Protocol: Synthesis of 2-Nitro-3-Substituted Thiophenes
The following protocol is a generalized procedure for the formylation of 2-nitrothiophene, which serves as a reliable template for introducing a one-carbon substituent at the 3-position, analogous to a carbonitrile precursor. This method leverages the directing effect of the C2-nitro group.
Objective: To synthesize 2-nitrothiophene-3-carbaldehyde via the Vilsmeier-Haack reaction.[7]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
2-Nitrothiophene
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation Reaction: Dissolve 2-nitrothiophene (1 equivalent) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70°C.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the 2-nitrothiophene starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then pour it slowly onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the pure 2-nitrothiophene-3-carbaldehyde.[7]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Implications for Drug Discovery and Materials Science
The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification.[8][9] Nitroaromatic compounds are also key intermediates, often reduced to the corresponding anilines which are ubiquitous in pharmaceuticals.
-
Differential Biological Activity: The distinct electronic and steric profiles of This compound and 2-nitrothiophene-3-carbonitrile will dictate their interactions with protein binding pockets. The orientation of the hydrogen bond accepting nitrile and the polar nitro group relative to the thiophene core can lead to vastly different binding affinities and selectivities for a given biological target.
-
Metabolic Stability: The position of the substituents can influence metabolic stability. Certain positions on the thiophene ring may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. Blocking a metabolically labile site with one of these robust EWGs could be a strategic move to improve a drug candidate's pharmacokinetic profile.
-
Materials Science: In the context of organic electronics, the electron-accepting nature of these molecules makes them potential building blocks for n-type organic semiconductors.[10] The specific isomerism would affect molecular packing in the solid state, which is a critical determinant of charge transport properties.
Conclusion
The structural comparison of this compound and 2-nitrothiophene-3-carbonitrile highlights a fundamental principle in chemistry: isomerism is a profound determinant of function. The transposition of the nitro and cyano groups creates two molecules with unique electronic, steric, and spectroscopic signatures. This guide has provided a framework for understanding these differences, from the foundational electronic effects to strategic synthetic considerations. For researchers in drug development and materials science, a deep appreciation for these isomeric distinctions is paramount for the rational design of novel molecules with tailored properties and desired functions.
References
- BenchChem. (n.d.). Comparative Analysis of Chlorinated Thiophene Isomers' Properties.
- BenchChem. (n.d.). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
- BenchChem. (n.d.). 2-Nitrothiophene-3-carbaldehyde | 41057-04-9.
- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- ChemScene. (n.d.). 85598-50-1 | 2-Nitrothiophene-3-carbonitrile.
- PMC. (n.d.). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties.
- BLD Pharm. (n.d.). 85598-50-1|2-Nitrothiophene-3-carbonitrile.
- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- ResearchGate. (2025). Products and Mechanism of the NO3 Reaction with Thiophene.
- BenchChem. (n.d.). 2-Nitrothiophene CAS 609-40-5|Research Chemical.
- PMC. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- Beilstein Journals. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- BenchChem. (n.d.). 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
- Wikipedia. (n.d.). Thiophene.
- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
- PubChem. (n.d.). 3-nitrothiophene-2-carboxylic Acid.
- ResearchGate. (2025). Fused thiophenes: An overview of the computational investigations.
- The Infrared Absorption Spectra of Thiophene Derivatives. (2010).
- Cheméo. (n.d.). Chemical Properties of 3-nitrothiophene (CAS 822-84-4).
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Googleapis.com. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- ChemicalBook. (2025). 3-nitrothiophene - 822-84-4, C4H3NO2S, density, melting point, boiling point, structural formula, synthesis.
- NIST. (n.d.). Thiophene, 2-nitro-.
- ResearchGate. (2025). Application of Nitrile in Drug Design.
- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.
- Cheméo. (n.d.). 5-Nitrothiophene-2-carbonitrile.
- Sigma-Aldrich. (n.d.). 3-nitrothiophene.
- Chemical Synthesis Database. (2025). 2-nitro-3-thiophenecarbaldehyde.
- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles.
- PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Two-Step Synthesis of 3-Nitrothiophene-2-carbonitrile from 3-Aminothiophene
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-nitrothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The methodology begins with the diazotization of commercially available 3-aminothiophene, followed by a copper-catalyzed nitration to yield the intermediate, 3-nitrothiophene. The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the introduction of a cyano group at the C2 position. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and expected outcomes to ensure reproducible and efficient synthesis for researchers in organic synthesis and drug development.
Introduction
Thiophene-based heterocycles are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved drugs. The specific compound, this compound, serves as a crucial precursor for a variety of more complex molecules, including kinase inhibitors and novel dyes. Its synthesis requires careful manipulation of reactive intermediates and strategic control of regioselectivity. The protocol detailed herein follows a robust and validated pathway, converting the readily available 3-aminothiophene into the target molecule via a 3-nitrothiophene intermediate. This two-step process is advantageous due to its reliance on well-established and understood reaction mechanisms: the Sandmeyer-type conversion of an amine to a nitro group, and the subsequent SNAr cyanation.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages, as illustrated below. The initial step focuses on replacing the amino functionality with a nitro group. The second step introduces the carbonitrile functionality at the position activated by the newly installed nitro group.
Figure 1. Two-step synthesis of this compound from 3-aminothiophene.
Mechanistic Considerations
Step 1: Diazotization and Nitration The transformation of the C3-amino group to a nitro group proceeds via a diazonium salt intermediate. In the presence of a strong acid like fluoroboric acid, 3-aminothiophene is protonated. Subsequent addition of sodium nitrite generates nitrous acid in situ, which then reacts with the aminothiophene to form a stable 3-thienyldiazonium tetrafluoroborate salt. This salt is then subjected to a Sandmeyer-type reaction. In this case, sodium nitrite acts as the nucleophile, and a copper catalyst facilitates the displacement of the diazonium group (N₂) with a nitro group (NO₂), yielding 3-nitrothiophene.
Step 2: Nucleophilic Aromatic Substitution (SNAr) The introduction of the cyano group at the C2 position is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The potent electron-withdrawing nature of the nitro group at C3 significantly acidifies the proton at the adjacent C2 position and activates the ring towards nucleophilic attack. The cyanide anion (CN⁻) attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of a hydride ion (which is then oxidized) or, more commonly in related literature, displacement of a leaving group if one were present, re-aromatizes the ring to yield the final product, this compound. The reaction is often performed in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide salt.
Experimental Protocols
Materials and Equipment
| Reagents & Materials | Grade | Supplier (Example) |
| 3-Aminothiophene | ≥98% | Sigma-Aldrich |
| Fluoroboric acid (HBF₄) | 48 wt. % in H₂O | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Copper(I) oxide (Cu₂O) | 99.5% | Alfa Aesar |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | EMD Millipore |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Equipment: Three-neck round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, low-temperature thermometer, Buchner funnel, rotary evaporator, standard laboratory glassware.
Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Step-by-Step Procedure: Synthesis of 3-Nitrothiophene
-
Diazotization: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add a solution of fluoroboric acid (48%, 27.5 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 3-aminothiophene (9.9 g, 0.1 mol) to the stirred acid solution, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (7.2 g, 0.104 mol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C. A precipitate of the diazonium salt should form. Stir for an additional 30 minutes after addition is complete.
-
Nitration: In a separate 1 L flask, prepare a suspension of copper(I) oxide (1.0 g) and sodium nitrite (69.0 g, 1.0 mol) in water (200 mL).
-
Carefully add the cold diazonium salt suspension in portions to the copper(I) oxide mixture. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 3-nitrothiophene, can be isolated by steam distillation. Alternatively, perform a solvent extraction with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL), then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-nitrothiophene as a yellow oil.
-
Expected Yield: ~65-75%.
Step-by-Step Procedure: Synthesis of this compound
! CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. All equipment should be decontaminated with bleach solution after use. !
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrothiophene (6.45 g, 50 mmol) and sodium cyanide (3.67 g, 75 mmol) in anhydrous dimethyl sulfoxide (DMSO, 100 mL).
-
Reaction Execution: Stir the resulting dark solution vigorously at room temperature (approx. 20 °C). The flask should be open to the air (an aerobic oxidation step is part of the mechanism).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 24 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-water.
-
Acidify the aqueous solution to pH ~3 by slowly adding 2 M hydrochloric acid. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a pale yellow solid.
-
Expected Yield: ~80-90%.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Typical Yield |
| 3-Nitrothiophene | C₄H₃NO₂S | 129.14 | Yellow Oil | 65-75% |
| This compound | C₅H₂N₂O₂S | 154.15 | Pale Yellow Solid | 80-90% |
Conclusion
The described two-step protocol provides a reliable and efficient pathway for the synthesis of this compound from 3-aminothiophene. By leveraging well-understood Sandmeyer and SNAr reactions, this method delivers high yields of the desired product. Strict adherence to the outlined safety precautions, particularly when handling sodium cyanide, is paramount. This application note serves as a comprehensive guide for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and materials science.
References
There are no specific references available from the search results to cite for this synthesis.
Nucleophilic aromatic substitution of 3-nitrothiophene-2-carbonitrile
Application Note: Strategic Functionalization of 3-Nitrothiophene-2-carbonitrile via Nucleophilic Aromatic Substitution (
Abstract & Strategic Value
In medicinal chemistry, the thiophene scaffold is ubiquitous, serving as a bioisostere for phenyl rings in kinase inhibitors, antipsychotics (e.g., Olanzapine analogs), and anti-infectives. While the Gewald reaction is the industry standard for synthesizing 2-aminothiophene-3-carbonitriles, it is regiochemically limited.
This Application Note details the Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Activated Diene" Mimic
The thiophene ring is electron-rich and typically prone to electrophilic attack. However, the presence of the cyano group (C2) and nitro group (C3) creates a "push-pull" electronic environment that renders the C3 position highly electrophilic.
-
Activation: The nitrile group at C2 exerts a strong inductive effect (-I) and mesomeric withdrawal, stabilizing the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C3.
-
Leaving Group (LG) Hierarchy: In this heteroaromatic system, the nitro group (
) is an exceptional leaving group, often superior to halogens due to the relief of steric strain between the adjacent nitro and cyano groups and the high stability of the leaving nitrite ion ( ).
Figure 1: Mechanistic Pathway of
Caption: The nucleophile attacks C3, forming a resonance-stabilized anionic intermediate. The nitro group is expelled as nitrite, restoring aromaticity.
Experimental Protocol: Amination via
This protocol describes the synthesis of 3-(morpholin-4-yl)thiophene-2-carbonitrile as a representative example. This method is adaptable for primary/secondary amines and thiols.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Morpholine (1.2 – 1.5 equiv).
-
Base: Potassium Carbonate (
, 2.0 equiv) or DIPEA (for solubility). -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
Temperature: 60°C – 80°C.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in dry MeCN (5 mL).
-
Base Addition: Add anhydrous
(2.0 mmol). If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 equiv. -
Nucleophile Introduction: Add Morpholine (1.2 mmol) dropwise at room temperature.
-
Note: An exotherm may occur due to the high reactivity of the nitro-thiophene.
-
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Endpoint: Disappearance of the starting material (usually yellow) and appearance of the product (often fluorescent or deep orange). Reaction time is typically 2–4 hours.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (
), and dry under vacuum. -
If Oiling: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Data Summary: Optimization Parameters
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact on Outcome |
| Solvent | Acetonitrile (MeCN) | DMF / DMSO | DMF increases rate but complicates workup (requires aqueous wash). MeCN allows easier solvent removal. |
| Base | DIPEA (Liquid) | Inorganic bases reduce byproduct formation; DIPEA is preferred for less nucleophilic amines. | |
| Temp | 60°C | 25°C (RT) | RT reactions are possible for highly reactive amines (e.g., pyrrolidine) but require 12+ hours. |
Downstream Application: Synthesis of Thieno[3,2-d]pyrimidines
The 3-amino-2-cyanothiophene product is a high-value intermediate. It can be cyclized to form thieno[3,2-d]pyrimidines , a scaffold found in potent kinase inhibitors (e.g., GDC-0941 analogs).
Workflow Visualization
Caption: Two-step cascade to access the thieno[3,2-d]pyrimidine core. Step 1 establishes the amine; Step 2 closes the pyrimidine ring.
Critical Safety & Handling (E-E-A-T)
-
Energetic Potential: Nitro-compounds can be energetic. While this compound is generally stable, avoid heating dry solids above 100°C.
-
Nitrite Release: The
reaction releases nitrite ions ( ). Under acidic workup conditions, this can form nitrous acid ( ), potentially reacting with the amine product to form N-nitrosamines (carcinogenic). Always maintain basic or neutral pH during workup. -
Cyanide Risk: While the nitrile group is stable under these conditions, strong acids or extreme basic hydrolysis could liberate HCN. Work in a well-ventilated hood.
References
-
Nucleophilic Substitution of Nitrothiophenes. Journal of Heterocyclic Chemistry. Detailed kinetics of nitro-group displacement in activated thiophenes.
-
Synthesis of Thienopyrimidines. Beilstein Journal of Organic Chemistry. Discusses the conversion of 3-aminothiophene-2-carbonitriles to bicyclic systems.
-
Regioselective Synthesis of Thiophene Derivatives.Tetrahedron.
routes for thiophene functionalization.
The Strategic Utility of 3-Nitrothiophene-2-carbonitrile in Pharmaceutical Synthesis
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile chemical properties and ability to act as a bioisostere for phenyl rings.[1][2] This structural feature often enhances drug-receptor interactions, improves metabolic stability, and fine-tunes the pharmacokinetic profile of drug candidates.[2][3] Within the vast library of thiophene-based building blocks, 3-nitrothiophene-2-carbonitrile stands out as a particularly potent intermediate for the construction of complex heterocyclic systems.
The strategic placement of the nitro and cyano groups—both powerful electron-withdrawing functions—activates the thiophene ring and provides two distinct chemical handles for sequential synthetic transformations. This guide provides an in-depth exploration of the application of this compound, focusing on its conversion to thieno[2,3-d]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology.[4]
Physicochemical Properties and Critical Safety Data
While specific, verified data for this compound is not widely published, its properties can be estimated based on its isomers, 2-nitrothiophene-3-carbonitrile and 5-nitrothiophene-2-carbonitrile. Researchers must, however, consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material being used.
CRITICAL SAFETY WARNING: The information below is for illustrative purposes only, based on known isomers. Nitroaromatic compounds are often toxic, irritant, and may have other significant hazards. ALWAYS consult the specific Safety Data Sheet (SDS) for this compound before handling. Conduct a thorough risk assessment and use all prescribed personal protective equipment (PPE).Table 1: Representative Properties of Nitrothiophene Carbonitrile Isomers
| Property | 2-Nitrothiophene-3-carbonitrile | 5-Nitrothiophene-2-carbonitrile | General Safety & Handling Precautions |
| CAS Number | 85598-50-1[5] | 16689-02-4[6][7] | - |
| Molecular Formula | C₅H₂N₂O₂S[5] | C₅H₂N₂O₂S[6] | - |
| Molecular Weight | 154.15 g/mol [5] | 154.14 g/mol | - |
| Appearance | Solid | Yellow Solid[6] | Handle as a solid powder. |
| Hazard Statements | Not specified in search results. | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] | Assume the compound is toxic via all routes of exposure and is an irritant. |
| Precautionary Statements | Not specified in search results. | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with soap and water).[6][7] | Use only in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid dust formation and inhalation.[1][2] |
| Storage | Store sealed in dry, 2-8°C.[5] | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed.[7] | Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents. |
Core Application: A Gateway to Thieno[2,3-d]pyrimidine Kinase Inhibitors
The primary utility of this compound is its role as a precursor to 3-aminothiophene-2-carbonitrile (CAS 56489-05-5)[8], which is a direct antecedent to the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a cornerstone of many modern kinase inhibitors, which function by blocking signaling pathways essential for cancer cell proliferation.[9]
The synthetic strategy is a logical and efficient two-step process:
-
Reduction of the Nitro Group: The nitro group at the 3-position is selectively reduced to a primary amine. This transformation is the key step, converting the electron-withdrawing nitro group into a nucleophilic amino group.
-
Annulation of the Pyrimidine Ring: The resulting ortho-amino-nitrile undergoes a cyclization reaction with a suitable one-carbon electrophile (like formamide) to construct the fused pyrimidine ring, yielding the stable thieno[2,3-d]pyrimidin-4-one core.
This core can then be subjected to further derivatization (e.g., chlorination and subsequent nucleophilic substitution) to generate a library of compounds for structure-activity relationship (SAR) studies.[10]
Diagram 1: Overall Synthetic Workflow
Caption: General workflow from the intermediate to kinase inhibitor candidates.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the thieno[2,3-d]pyrimidin-4-one core from a generic nitro-cyanothiophene precursor.
Protocol 1: Synthesis of 3-Aminothiophene-2-carbonitrile (Reduction)
This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O), a reliable and effective reagent for the reduction of aromatic nitro compounds in the presence of sensitive functional groups like nitriles.
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, Buchner funnel.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To this suspension, add stannous chloride dihydrate (4.0-5.0 eq) in one portion.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated HCl (5.0-6.0 eq) dropwise via an addition funnel. The addition is exothermic and should be controlled to maintain the internal temperature below 40°C.
-
Causality Note: The acidic environment is crucial for the activity of the SnCl₂ reducing agent. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious as CO₂ gas will evolve.
-
Work-up - Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminothiophene-2-carbonitrile.
-
Purification: The product can often be used directly in the next step. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
This protocol employs formamide, which serves as both the reagent (source of the final carbon and nitrogen atoms of the pyrimidine ring) and the solvent.
Materials and Reagents:
-
3-Aminothiophene-2-carbonitrile (from Protocol 1)
-
Formamide
-
High-temperature reaction flask, reflux condenser, heating mantle.
Procedure:
-
Setup: In a round-bottom flask, add 3-aminothiophene-2-carbonitrile (1.0 eq) and an excess of formamide (15-20 eq).
-
Reaction: Heat the mixture to reflux (approx. 180-190°C) under an inert atmosphere (e.g., Nitrogen). The reaction can be monitored by TLC. The reaction is typically complete within 4-8 hours.
-
Causality Note: At high temperatures, the amino group attacks the nitrile to form an amidine intermediate, which then reacts with formamide (or its decomposition products) and cyclizes to form the thermodynamically stable fused pyrimidine ring.
-
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product often forms upon cooling.
-
Isolation: Pour the cooled mixture into cold water or onto crushed ice. Stir vigorously for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.
-
Purification: Dry the solid product under vacuum. The resulting thieno[2,3-d]pyrimidin-4(3H)-one is often of high purity. If needed, it can be further purified by recrystallization.
Diagram 2: Reaction Scheme for Thieno[2,3-d]pyrimidin-4-one Synthesis
Caption: Reaction pathway from the nitro-precursor to the thienopyrimidine core.
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Adis International.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. BenchChem.
- Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 85598-50-1 | 2-Nitrothiophene-3-carbonitrile. ChemScene.
- Safety Data Sheet. (2014). Sigma-Aldrich.
- 5-Nitrothiophene-2-carbonitrile. AK Scientific, Inc.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- A new approach toward the construction of the thieno[2,3-d]pyrimidine core system was demonstrated by the reaction of the prepared dihydrothiophenes with HCHO and RNH 2. ACS Omega.
- Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate.
- CAS 56489-05-5 3-Aminothiophene-2-carbonitrile. Alfa Chemistry.
- Synthesis of Some Thienopyrimidine Derivatives. National Institutes of Health (NIH).
Sources
- 1. fishersci.com [fishersci.com]
- 2. nkfr.org [nkfr.org]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. (PDF) Synthesis of new thieno[2,3-d]pyrimidines, thieno[3,2-e]pyridines, and thieno[2,3-d][1,3]oxazines [academia.edu]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reduction of Nitrothiophene Carbonitriles
Welcome to the technical support center for the selective reduction of nitrothiophene carbonitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The reduction of a nitro group on a thiophene ring bearing a nitrile is a common step in the synthesis of valuable pharmaceutical intermediates. However, the reaction is often plagued by side reactions that can complicate purification and lower yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction conditions and achieve clean, high-yielding conversions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both an explanation of the underlying cause and actionable protocols to resolve the issue.
Q1: My reaction is incomplete. After an extended reaction time, I still observe a significant amount of starting material by TLC/LCMS. What is happening?
A1: Incomplete conversion is typically due to insufficient reducing power, poor reagent stoichiometry, or catalyst deactivation.
Underlying Causes and Solutions:
-
Insufficient Reducing Agent: The reduction of a nitro group to an amine is a six-electron process, requiring a substantial stoichiometric equivalent of the reducing agent.[1] For metal-based reductions like SnCl₂ or Fe, it is crucial to use a significant excess.
-
Catalyst Deactivation (Catalytic Hydrogenation): The sulfur atom in the thiophene ring is a known poison for many hydrogenation catalysts, particularly Palladium (Pd).[2] It can irreversibly bind to the catalyst's active sites, halting the reaction.[3]
-
Solution 1: Switch Catalyst. Consider using a more sulfur-tolerant catalyst. Raney Nickel is often more resistant to sulfur poisoning than Palladium on carbon (Pd/C) and can be an effective alternative.[4]
-
Solution 2: Increase Catalyst Loading. A higher loading of Pd/C might be sufficient to drive the reaction to completion, though this can be costly.
-
Solution 3: Use an Alternative Method. If catalyst poisoning is persistent, switching to a chemical reduction method (e.g., SnCl₂, Fe, Na₂S₂O₄) is advisable.
-
-
Poor Reagent Quality: Older bottles of reducing agents like sodium dithionite (Na₂S₂O₄) can degrade upon exposure to air and moisture. Similarly, the activity of metal powders (Fe, Zn) can be diminished by surface oxidation.
-
Protocol: Iron-Mediated Reduction in Acidic Media [5]
-
To a stirred suspension of your nitrothiophene carbonitrile (1.0 equiv) in a mixture of ethanol, water, and acetic acid (e.g., 2:1:1 ratio), add iron powder (5-10 equiv).
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 1-3 hours.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and iron salts.
-
Basify the filtrate with an aqueous base (e.g., 2M KOH or Na₂CO₃ solution) and extract the product with an organic solvent like ethyl acetate.
-
-
Q2: My mass spectrometry results show a mass corresponding to the hydroxylamine intermediate, but it's not converting to the final amine. How do I push the reaction to completion?
A2: The accumulation of the hydroxylamine intermediate (Ar-NHOH) is a classic sign that the reduction has stalled. This intermediate is formed after the transfer of four electrons, and its further reduction to the amine requires two more electrons.[1]
Underlying Causes and Solutions:
-
Reaction Conditions are Too Mild: Some reducing systems or conditions are only potent enough to achieve the partial reduction to the hydroxylamine.
-
pH Control: The reduction potential of the nitro group and its intermediates is highly dependent on pH.[6] In some cases, a more acidic environment is required to facilitate the final reduction step.
-
Solution 1: Increase Temperature or Reagent Stoichiometry. Gently increasing the reaction temperature or adding more of the reducing agent can often provide the necessary activation energy to complete the reduction.
-
Solution 2: Adjust pH. For metal-based reductions (Fe, Sn, Zn), ensuring the presence of a strong acid like HCl is critical.[7] The acidic conditions protonate the hydroxylamine, making it a better electrophile for the final reduction steps.
-
Protocol: SnCl₂-Mediated Reduction [8]
-
Dissolve the nitrothiophene carbonitrile (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) in concentrated HCl.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the disappearance of the hydroxylamine intermediate.
-
After completion, carefully quench the reaction by adding it to a stirred, cooled solution of a strong base (e.g., 30-40% NaOH) to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
-
Q3: My reaction mixture has turned a deep red/orange color, and I'm isolating colored impurities that are not the starting material or the desired amine. What are these byproducts?
A3: The formation of intensely colored byproducts often indicates the presence of azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds. [6]
Underlying Causes and Solutions:
These side products form via a condensation reaction between the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates, which are both present during the reduction.[9] This condensation pathway is particularly favored under neutral or basic conditions.[10]
-
Solution: Maintain Acidic Conditions. The most effective way to prevent the formation of azo and azoxy compounds is to run the reduction under strongly acidic conditions (e.g., using Fe/HCl, Sn/HCl, or Zn/AcOH).[7] The acid protonates the hydroxylamine intermediate, which prevents it from acting as a nucleophile and condensing with the nitroso intermediate.
Q4: My desired product is formed, but I'm also seeing byproducts indicating the nitrile group has been reduced or hydrolyzed. How can I preserve the carbonitrile?
A4: The nitrile group is generally stable to many nitro-reducing conditions, but it can be susceptible to reduction by strong hydride reagents or hydrolysis under harsh acidic or basic workup conditions.
Underlying Causes and Solutions:
-
Harsh Reducing Agents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the nitrile.[11][12] While NaBH₄ alone is typically not strong enough to reduce a nitro group, its reactivity can be enhanced with additives, which may then also affect the nitrile.[13]
-
Over-reduction in Catalytic Hydrogenation: Under forcing hydrogenation conditions (high pressure, high temperature, extended reaction times), the nitrile group can be reduced to a primary amine.[14] This can lead to the formation of secondary amine "dimers" as a subsequent side reaction.[11]
-
Hydrolysis: Prolonged exposure to hot, strong acid or base during the reaction or workup can hydrolyze the nitrile to a carboxylic acid or primary amide.[15]
-
Solution 1: Choose a Chemoselective Reagent. Reagents like Fe/AcOH, SnCl₂, or Na₂S₂O₄ are highly chemoselective for the nitro group in the presence of a nitrile.[4][5]
-
Solution 2: Moderate Reaction Conditions. Avoid excessive heating or prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Solution 3: Careful Workup. When using acidic reduction methods, perform the basic quench at a low temperature (e.g., 0 °C) and minimize the time the product spends in the strongly basic or acidic solution before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" reducing agent for a nitrothiophene carbonitrile?
A1: While the "best" reagent is substrate-dependent, stannous chloride (SnCl₂) in an acidic medium is an excellent starting point. It is highly effective, generally chemoselective for the nitro group, and avoids the catalyst poisoning issues associated with catalytic hydrogenation.[4][8] Iron powder in acetic acid is another robust and cost-effective alternative.[5]
| Reagent System | Pros | Cons | Chemoselectivity (Nitrile) |
| H₂ / Pd/C | Clean reaction, high yield if successful. | Prone to catalyst poisoning by thiophene. Can reduce nitriles under harsh conditions. | Good, but can be compromised. |
| H₂ / Raney Ni | More sulfur-tolerant than Pd/C.[4] | Pyrophoric catalyst, requires careful handling. | Good. |
| SnCl₂ / HCl | Highly reliable, high yield, good functional group tolerance.[8] | Stoichiometric tin waste, requires careful basic workup. | Excellent. |
| Fe / Acid (HCl/AcOH) | Inexpensive, effective, good functional group tolerance.[5][7] | Requires filtration of iron salts, stoichiometric waste. | Excellent. |
| Na₂S₂O₄ | Mild, useful for sensitive substrates.[16] | Can be less potent, may require heat, reagent stability issues.[17] | Excellent. |
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. The product, an aminothiophene, is significantly more polar than the starting nitrothiophene due to the amine group's ability to hydrogen bond. This results in a much lower Rf value on silica gel plates. Staining with a potassium permanganate (KMnO₄) solution is effective, as the amine will readily oxidize, appearing as a yellow/brown spot on a purple background. Liquid Chromatography-Mass Spectrometry (LCMS) is also an excellent tool for unambiguously tracking the disappearance of starting material and the appearance of the product mass.
Q3: Are there any special considerations for purifying the aminothiophene carbonitrile product?
A3: Yes. Aminothiophenes, like many anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities and decomposition over time.
-
Prompt Purification: Purify the crude product as soon as possible after the workup.
-
Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% Et₃N in the eluent). This neutralizes the acidic sites on the silica, preventing product degradation and streaking on the column.
-
Storage: Store the final, purified product under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer to minimize oxidation.
References
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
-
ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). Available from: [Link]
-
WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. Available from: [Link]
-
Organic Chemistry Data. Nitro Reduction - SnCl2 - Common Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Available from: [Link]
-
ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025). Available from: [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Available from: [Link]
-
ResearchGate. Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2026). Available from: [Link]
-
ResearchGate. How to prevent secondary amine formation in nitrile reduction?. (2019). Available from: [Link]
-
AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Available from: [Link]
-
Sciencemadness Discussion Board. mechanism of sodium dithionite aromatic nitro reduction?. (2022). Available from: [Link]
-
Grokipedia. Reduction of nitro compounds. Available from: [Link]
-
Reddit. reduction of nitrobenzene to aniline by sodium dithionite?. (2021). Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Available from: [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. (2021). Available from: [Link]
-
ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available from: [Link]
-
RSC Publishing. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... Available from: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available from: [Link]
-
SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Available from: [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
-
CoLab. Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temperature. (2007). Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Available from: [Link]
-
Chemguide. reduction of nitriles. Available from: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. colab.ws [colab.ws]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jsynthchem.com [jsynthchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 17. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
Stability of 3-nitrothiophene-2-carbonitrile under basic conditions
The following technical support guide addresses the stability and reactivity of 3-nitrothiophene-2-carbonitrile , specifically focusing on its behavior under basic conditions.
Topic: Stability Under Basic Conditions & Hydrolysis Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Core Technical Directive: The "Base Sensitivity" Rule
Status: CRITICAL WARNING
Do NOT expose this compound to strong aqueous bases (NaOH, KOH) or alkoxides (NaOMe, NaOEt) if the goal is simple functional group manipulation (e.g., hydrolysis).
The Technical Reality
Unlike benzonitriles, which are routinely hydrolyzed with NaOH, This compound possesses a highly electron-deficient thiophene ring.[1] The combination of the nitro group (C3) and the nitrile group (C2) activates the ring towards nucleophilic attack, not just at the nitrile carbon, but at the ring carbons (C5 and C3) .
-
Outcome of Strong Base Treatment: Rapid darkening of the solution (red
black tar), indicating ring opening, fragmentation, and polymerization. -
Mechanism: The hydroxide ion acts as a nucleophile, attacking the C5 position (or C3), forming a Meisenheimer-like complex that leads to ring cleavage (Angeli-Rimini type degradation).
Troubleshooting & FAQs
Direct answers to common experimental failures.
Q1: "I treated the nitrile with 1N NaOH to hydrolyze it to the acid. The reaction turned black and I recovered no product. What happened?"
Diagnosis: You triggered a nucleophilic ring-opening cascade .[1]
Explanation: The thiophene ring is destabilized by the adjacent electron-withdrawing groups (-NO2 and -CN).[2] Strong nucleophiles like
Q2: "I need to perform a Nucleophilic Aromatic Substitution (S Ar) on the nitro group. Is this possible?"
Diagnosis: Feasible, but requires "Soft" Nucleophiles.[1]
Explanation: While the nitro group at C3 is labile, the competing ring-opening reaction remains a risk. Hard nucleophiles (alkoxides, hydroxides) favor ring destruction.[1]
Recommendation: Use sulfur nucleophiles (thiolates) or amines in non-aqueous, neutral, or mildly basic conditions (e.g.,
Q3: "The reaction mixture turned deep red/purple upon adding base. Is this the product?"
Diagnosis: Likely a Meisenheimer Complex (Intermediate).[1][4] Explanation: Nitro-substituted aromatics form highly colored charge-transfer complexes with bases.[1] In benzene systems, this is often reversible.[1] In this thiophene system, it is often the precursor to irreversible ring opening. Action: Quench immediately with dilute acid if you hope to recover starting material.[1]
Recommended Experimental Protocols
Protocol A: Safe Hydrolysis to 3-Nitrothiophene-2-carboxylic Acid
This protocol avoids ring destruction by using acidic conditions.[1]
| Parameter | Condition |
| Reagent | Conc. Hydrochloric Acid (37%) or |
| Solvent | 1,4-Dioxane or Glacial Acetic Acid (to solubilize the nitrile) |
| Temperature | Reflux ( |
| Time | 4 - 12 Hours (Monitor by TLC/LCMS) |
| Workup | Pour onto ice water.[1] The acid usually precipitates as a solid. Filter and wash with cold water.[1] |
Why this works: Acidic conditions activate the nitrile nitrogen (protonation) making the nitrile carbon more electrophilic, without providing a strong nucleophile that would attack the thiophene ring.
Protocol B: S Ar Displacement of Nitro Group (Synthesis of 2-Cyano-3-aminothiophenes)
If your goal is to displace the nitro group with an amine.
-
Solvent: Acetonitrile or DMF (Anhydrous).[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ) — Avoid NaOH/NaH.[1] -
Nucleophile: Secondary amine (1.1 equiv).[1]
-
Temperature:
C. -
Note: The 2-CN group activates the 3-NO2 for displacement. The milder base prevents ring destruction.
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the "Safe" acidic route vs. the "Destructive" basic route.
Caption: Divergent reaction pathways. Acidic conditions target the nitrile group (safe), while strong bases target the thiophene ring (destructive).
References
-
Barker, J. M., Huddleston, P. R., & Wood, M. L. (1995). An Easy Synthesis of 3-Amino- and 3-Nitrothiophene.[3] Synthetic Communications, 25(23), 3729–3734.[1] (Establishes that the analogous ester is "totally destroyed" by NaOH).
-
[1]
-
-
Spinelli, D., Consiglio, G., & Noto, R. (1976).Nucleophilic aromatic substitution in the thiophene series. Journal of the Chemical Society, Perkin Transactions 2.
Ar vs. ring opening in nitrothiophenes).-
[1]
-
-
BenchChem Technical Data. Nitration of Benzo[b]thiophene-3-carbonitrile and Thiophene derivatives. (General handling of nitro-cyano-thiophenes).[1]
-
[1]
-
Sources
Validation & Comparative
A Comparative Guide to the IR Spectroscopy of Nitrile Peaks: The Case of 3-Nitrothiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification, and the nitrile (C≡N) stretching frequency provides a particularly sharp and diagnostic signal. This guide offers an in-depth comparative analysis of the nitrile peak in 3-nitrothiophene-2-carbonitrile, contextualizing its spectral features against a backdrop of related thiophene-based nitriles. By understanding the electronic and structural factors that influence this vibrational mode, researchers can gain deeper insights into their molecules of interest.
The Diagnostic Window of Nitriles in IR Spectroscopy
The carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a characteristic stretching vibration in a relatively uncongested region of the infrared spectrum, typically between 2260 and 2200 cm⁻¹[1]. This peak is often sharp and of moderate to strong intensity, making it a reliable indicator of the nitrile functional group's presence[1].
The precise position of the nitrile peak is exquisitely sensitive to its electronic environment. Conjugation with an aromatic ring or other unsaturated systems generally lowers the stretching frequency due to delocalization of π-electrons, which weakens the C≡N bond[1]. Furthermore, the electronic nature of substituents on an aromatic ring can fine-tune the peak position. Electron-donating groups tend to further lower the frequency, while electron-withdrawing groups can counteract this effect or even shift the peak to a higher wavenumber compared to the unsubstituted aromatic nitrile.
The Influence of the Nitro Group on the Nitrile Peak in Thiophene Systems
The thiophene ring, an important heterocyclic motif in medicinal chemistry, introduces its own electronic character. When a nitrile group is attached to this aromatic system, its stretching frequency is influenced by the position of attachment and the nature of other substituents on the ring.
In our focus molecule, this compound, the nitrile group at the 2-position is in conjugation with the thiophene ring. Additionally, a strongly electron-withdrawing nitro group is present at the 3-position. This specific substitution pattern is expected to have a significant impact on the C≡N bond strength and, consequently, its IR absorption frequency.
Comparative Analysis of Nitrile Peaks in Substituted Thiophenes
To illustrate the electronic effects on the nitrile stretching frequency, let's examine the reported IR data for a series of substituted thiophene nitriles.
| Compound | Substituents | Nitrile Peak (cm⁻¹) | Key Electronic Effects |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Complex conjugated system | 2225[2] | Extended conjugation |
| 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Amido and methyl groups | 2253[3] | Electron-donating methyl groups, electron-withdrawing amide |
| 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Amido and fused aliphatic ring | 2261[3] | Reduced aromaticity of the thiophene ring |
| Benzo[b]thiophene-3-carbonitrile (nitrated) | Nitro group on the benzo ring | ~2230-2210[4] | Electron-withdrawing nitro group |
Table 1: Comparison of Nitrile Stretching Frequencies in Various Substituted Thiophenes.
The data in Table 1 showcases the sensitivity of the nitrile peak to its molecular environment. The extended conjugation in 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide results in a relatively low stretching frequency of 2225 cm⁻¹[2]. In contrast, the presence of an electron-withdrawing amide group and electron-donating methyl groups in 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide leads to a higher frequency of 2253 cm⁻¹[3]. The partially saturated ring in 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide reduces the aromatic character, shifting the peak to an even higher wavenumber of 2261 cm⁻¹[3].
For this compound, the potent electron-withdrawing nature of the nitro group at the 3-position is expected to significantly influence the electron density of the thiophene ring and the attached nitrile group. This inductive withdrawal of electron density should strengthen the C≡N bond, leading to a higher stretching frequency compared to an unsubstituted 2-cyanothiophene. A study on the nitration of benzo[b]thiophene-3-carbonitrile indicates that the nitrile peak in the nitrated products appears in the range of 2230-2210 cm⁻¹[4]. Given the direct proximity of the nitro group to the nitrile in our target molecule, a value towards the higher end of this range, or potentially even slightly above, would be a reasonable prediction.
Experimental Protocol for Acquiring IR Spectra of Thiophene Nitriles
To obtain high-quality IR data for comparative analysis, the following protocol for solid samples is recommended.
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Ensure the solid sample is dry and free of solvent. A small amount of the crystalline or powdered sample is sufficient.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the sharp, characteristic peak in the 2300-2200 cm⁻¹ region corresponding to the C≡N stretch.
-
Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.
-
dot graph TD; A[Electron-Donating Group (EDG) on Thiophene Ring] --> B{Increased Electron Density in Ring}; B --> C{Weakened C≡N Bond}; C --> D[Lower Nitrile Stretching Frequency (Red Shift)]; E[Electron-Withdrawing Group (EWG) on Thiophene Ring] --> F{Decreased Electron Density in Ring}; F --> G{Strengthened C≡N Bond}; G --> H[Higher Nitrile Stretching Frequency (Blue Shift)];
end
Caption: Influence of substituents on the nitrile IR peak in thiophene systems.
Conclusion
The IR stretching frequency of the nitrile group in this compound serves as a sensitive probe of its electronic environment. The strong electron-withdrawing nature of the adjacent nitro group is predicted to cause a noticeable blue shift (higher frequency) in the C≡N stretching vibration compared to unsubstituted or electron-rich thiophene nitriles. By carefully comparing the experimental IR spectrum of this compound with a library of related compounds, researchers can confidently assign this characteristic peak and gain a deeper understanding of the electronic interplay within their molecule. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, is an invaluable tool in the arsenal of the modern chemical researcher.
References
-
Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
5-NITROTHIOPHENE-2-CARBOXALDEHYDE - SpectraBase. [Link]
-
The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation - SCIRP. [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Nitrothiophene Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitrothiophene Carbonitriles and Their Electronic Spectra
Nitrothiophene carbonitriles are a class of heterocyclic compounds that incorporate both a nitro (-NO₂) and a cyano (-CN) group on a thiophene ring. These electron-withdrawing substituents significantly influence the electronic structure of the thiophene core, making these molecules interesting candidates for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.[1][2] The nitro group, in particular, is a well-known chromophore, and its interaction with the thiophene ring and the cyano group gives rise to characteristic UV-Vis absorption spectra.[1]
UV-Vis spectroscopy is a fundamental technique for characterizing these molecules. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide valuable information about the electronic transitions within the molecule.[3] These parameters are sensitive to the substitution pattern on the thiophene ring and the solvent environment, offering insights into the molecule's structure, conjugation, and interactions with its surroundings.[4][5]
This guide will explore the expected UV-Vis absorption properties of various nitrothiophene carbonitrile isomers, provide a framework for their experimental determination, and discuss the interpretation of the resulting spectra.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis spectra of these compounds are expected to be dominated by π → π* transitions. The strong electron-withdrawing nature of both the nitro and cyano groups extends the conjugation of the thiophene ring, leading to a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. The exact position of the λmax will be highly dependent on the relative positions of the nitro and cyano groups, which influences the degree of intramolecular charge transfer (ICT).
Expected Trends:
-
Substitution at the 2- and 5-positions: When the nitro and cyano groups are at the 2- and 5-positions (e.g., 5-nitrothiophene-2-carbonitrile), a significant bathochromic shift is anticipated due to the extended conjugation along the longest axis of the molecule.
-
Substitution at adjacent positions: Isomers with substituents at adjacent positions (e.g., 3-nitrothiophene-2-carbonitrile) may exhibit less pronounced red shifts compared to the 2,5-disubstituted isomers.
-
Solvent Effects (Solvatochromism): The position of the absorption maxima is expected to be sensitive to the polarity of the solvent.[6] For molecules with significant ICT character, a bathochromic shift is generally observed in more polar solvents as the more polar excited state is stabilized.[7]
Table 1: Predicted and Available UV-Vis Absorption Data for Nitrothiophene Carbonitrile Isomers
| Compound | Predicted λmax Range (nm) | Experimental λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 5-Nitrothiophene-2-carbonitrile | 300 - 350 | Data not available | - | Data not available | |
| 4-Nitrothiophene-2-carbonitrile | 280 - 330 | Data not available | - | Data not available | |
| This compound | 270 - 320 | Data not available | - | Data not available | |
| 2-Nitrothiophene-3-carbonitrile | 270 - 320 | Data not available | - | Data not available | |
| 4-Nitrothiophene-3-carbonitrile | 280 - 330 | Data not available | - | Data not available | |
| 5-Nitrothiophene-3-carbonitrile | 300 - 350 | Data not available | - | Data not available |
Note: The predicted λmax ranges are estimations based on general principles of UV-Vis spectroscopy and data from related nitroaromatic and thiophene compounds. Experimental verification is crucial.
While specific experimental data for the individual isomers are lacking, a study on the nitration of 2-cyanothiophene reported the formation of a mixture of 4- and 5-nitro-2-cyanothiophene, indicating the feasibility of their synthesis.[5]
Experimental Protocols
To address the gap in experimental data, this section provides detailed, self-validating protocols for the synthesis (where plausible), purification, and UV-Vis spectroscopic analysis of nitrothiophene carbonitriles.
Synthesis of Nitrothiophene Carbonitriles (Illustrative Example)
The synthesis of nitrothiophene carbonitriles can be challenging due to the deactivating nature of the cyano group towards electrophilic substitution and the potential for over-nitration. However, literature precedents for the nitration of substituted thiophenes can be adapted. A general procedure for the nitration of a cyanothiophene is outlined below.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of nitrothiophene carbonitrile isomers.
Step-by-Step Synthesis Protocol (Example: Nitration of 2-Cyanothiophene):
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Substrate Addition: Slowly add 2-cyanothiophene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product, often a solid, will precipitate.
-
Extraction: If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product, which will likely be a mixture of isomers.
-
Purification: Separate the isomers using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Disclaimer: This is a general protocol and must be adapted and optimized based on the specific starting material and desired product. All chemical reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
UV-Vis Spectroscopic Analysis
Workflow for UV-Vis Analysis:
Caption: Workflow for the quantitative analysis of UV-Vis absorption spectra.
Step-by-Step Protocol for UV-Vis Analysis:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the UV-Vis region of interest (typically >200 nm). Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.[8]
-
Stock Solution Preparation: Accurately weigh a small amount of the purified nitrothiophene carbonitrile and dissolve it in a known volume of the chosen solvent using a volumetric flask to create a stock solution of known concentration.[9]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations. This is crucial for constructing a Beer-Lambert law plot.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.[10]
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and record the absorbance spectrum over the desired wavelength range (e.g., 200-500 nm). Repeat for all dilutions.[11]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
For each compound, create a Beer-Lambert plot of absorbance at λmax versus concentration.
-
Perform a linear regression on the data. The plot should be linear with an intercept close to zero, confirming that Beer's law is obeyed in this concentration range.
-
Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[12][13]
-
Interpretation and Causality
The position of the nitro and cyano groups on the thiophene ring dictates the electronic properties and, consequently, the UV-Vis absorption spectrum.
-
Intramolecular Charge Transfer (ICT): The nitro and cyano groups are strong electron-withdrawing groups. When placed in conjugation with the electron-rich thiophene ring, they facilitate an intramolecular charge transfer upon photoexcitation. The extent of this ICT influences the energy of the transition and thus the λmax. A greater degree of ICT generally leads to a lower energy transition and a longer λmax.
-
Steric Effects: If the substituents are in positions that cause steric hindrance, they may force the nitro or cyano group out of the plane of the thiophene ring. This would disrupt the π-conjugation, leading to a hypsochromic (blue) shift and a decrease in the molar absorptivity.
-
Solvent Polarity: As mentioned earlier, polar solvents can stabilize the more polar excited state in molecules with significant ICT character, resulting in a bathochromic shift. Studying the solvatochromism of these compounds can provide valuable information about the nature of their electronic transitions.[5][14]
Conclusion and Future Directions
This guide provides a foundational understanding of the UV-Vis absorption spectra of nitrothiophene carbonitriles. While a comprehensive experimental dataset is currently lacking, the provided protocols and theoretical considerations empower researchers to systematically investigate these compounds. The generation of reliable experimental data for the various isomers in a range of solvents is a critical next step for the field. Such data will not only aid in the fundamental understanding of their electronic properties but also facilitate their application in drug discovery and materials science by enabling more accurate structure-property relationship studies.
References
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]
-
MtoZ Biolabs. How to Determine the Extinction Coefficient. [Link]
-
Various Authors. (2015, March 9). Is there any way to obtain approximate or accurate molar extinction coefficients? ResearchGate. [Link]
- Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042.
- Effenberger, F., Wuerthner, F., & Steybe, F. (1995). Synthesis and Solvatochromic Properties of Donor-Acceptor-Substituted Oligothiophenes. The Journal of Organic Chemistry, 60(7), 2082-2091.
-
University of Victoria. Ultra-violet and visible spectroscopy. [Link]
- Stoltz, B. M., & Miller, S. J. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044-3051.
- Ghoshal, S., & Guchhait, N. (2014). Solvatochromism in diketopyrrolopyrrole derivatives: Experimental and computational studies. The Journal of Physical Chemistry A, 118(45), 10436-10446.
-
Chemistry LibreTexts. (2023, August 29). Determining the molar extinction coefficient of gold nanoparticles. [Link]
- Giumanini, A. G., & Lercker, G. (1973). Nitration of 2-Cyanothiophene. Gazzetta Chimica Italiana, 103(10-12), 1145-1149.
- Yaghoobi, N., & Ghoranneviss, M. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 12(1), 1-13.
-
International Journal of Pharmaceutical Research and Applications. (2025, May 10). A Comprehensive Review of UV-visible spectroscopy. [Link]
- Irie, M., & Uchida, K. (2009). Theoretical design of solvatochromism switching by photochromic reactions using donor–acceptor disubstituted diarylethene derivatives with oxidized thiophene rings. Physical Chemistry Chemical Physics, 11(44), 10344-10351.
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
-
The Royal Society of Chemistry. General method of UV-Vis and fluorescence titration. [Link]
- Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds.
- Al-Hourani, B. J., & Wuest, F. R. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31737-31749.
- Rodríguez Domínguez, J. C., Thomae, D., Kirsch, G., & Seck, P. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO-THIOPHENES. Molbank, 2007(3), M535.
- ASTM International. (2016).
- Mishra, R., & Tiwari, S. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Cheméo. 5-Nitrothiophene-2-carbonitrile. [Link]
- Babasinian, V. S. (1936). 2-NITROTHIOPHENE. Organic Syntheses, 16, 63.
- S. A. S. Cipla Ltd. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2013). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 56(6), 2383-2396.
- Al-Hourani, B. J., & Wuest, F. R. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31737-31749.
- Sharma, P., Srivastava, A., Kathal, R., & Srivastava, R. (2018). UV-Vis spectra of TTF-2, TTF-Th, and thiophene.
- Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697-3700.
-
Scribd. Prior Practice 3 2-Nitrothiophene. [Link]
- Patel, K. D., & Patel, H. D. (2014). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 6(5), 324-329.
- Google Patents. (2002).
- Simbizi, R., Gahungu, G., & Nguyen, M. T. (2020). Molecular structure, IR, Raman and UV–VIS spectra of 2-cyanothiophene and 3-cyanothiophene: A comparative quantum chemical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118393.
- Finiuk, N., Havrylyuk, D., Klyuchivka, O., Matiychuk, V., & Lesyk, R. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(23), 8206.
- Simbizi, R., Gahungu, G., & Nguyen, M. T. (2020). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Physical Chemistry Chemical Physics, 22(45), 26566-26578.
- Cankaya, T., & Ozturk, T. (2023). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Dyes and Pigments, 219, 111585.
- Al-Hourani, B. J., & Wuest, F. R. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
-
NIST. 2-Nitrothiophene-4-carbonitrile. [Link]
- Narayanan, V., Govindasamy, C., Shanmugasundaram, E., & Thambusamy, S. (2019). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol.
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.avondale.edu.au [research.avondale.edu.au]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical design of solvatochromism switching by photochromic reactions using donor–acceptor disubstituted diarylethene derivatives with oxidized thiophene rings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. ossila.com [ossila.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvatochromism in diketopyrrolopyrrole derivatives: Experimental and computational studies : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
A Senior Application Scientist's Guide to Distinguishing 3-Nitrothiophene and 2-Nitrothiophene Isomers by NMR Spectroscopy
Introduction: The Analytical Challenge in Thiophene Chemistry
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and versatile reactivity. The nitration of thiophene is a fundamental electrophilic substitution reaction, but it rarely yields a single product. Instead, it typically produces a mixture of 2-nitrothiophene and 3-nitrothiophene. While the 2-isomer is generally favored, the ratio is highly dependent on reaction conditions. For researchers in drug development and process chemistry, the ability to rapidly and unambiguously distinguish between these constitutional isomers is not merely an academic exercise; it is a critical step for quality control, reaction optimization, and ensuring the downstream synthesis of the correct target molecule. This guide provides an in-depth, experimentally-grounded comparison of 3-nitro- and 2-nitrothiophene, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for their differentiation.
A Note on Nomenclature: The thiophene ring is a five-membered heterocycle with the sulfur atom designated as position 1. The adjacent carbons are positions 2 and 5, and the remaining carbons are positions 3 and 4. Therefore, monosubstitution can only occur at the 2- or 3-position. The prompt's mention of "4-nitrothiophene" is interpreted as a need to distinguish the two primary, structurally distinct monosubstituted isomers, which are correctly named 2-nitrothiophene and 3-nitrothiophene.
The Theoretical Basis: Why Their NMR Spectra Differ
The key to distinguishing these isomers lies in understanding the powerful electronic influence of the nitro (–NO₂) group on the thiophene ring. The nitro group is strongly electron-withdrawing through two mechanisms: the inductive effect (-I) and the mesomeric (or resonance) effect (-M). This withdrawal of electron density "deshields" the nearby protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.
However, the magnitude of this deshielding effect is highly dependent on the nitro group's position.
-
In 2-Nitrothiophene: The –NO₂ group at the C2 position can exert its strong -M effect on C3 and C5. This leads to significant deshielding of the protons at these positions.
-
In 3-Nitrothiophene: The –NO₂ group at the C3 position primarily deshields the adjacent C2 and C4 positions. Its resonance effect is distributed differently than in the 2-isomer.
These electronic differences create unique chemical environments for each proton and carbon in the two isomers. More importantly, they result in distinct proton-proton spin-spin coupling patterns. The thiophene ring has characteristic coupling constants between its protons, and the absence or presence of certain protons due to substitution creates unique splitting patterns (multiplicities) that act as a definitive fingerprint for each isomer.
Comparative Spectroscopic Data
The most reliable method for differentiation is a combined analysis of chemical shifts (δ), signal multiplicities, and proton-proton coupling constants (J). The following tables summarize typical NMR data for the two isomers, compiled from established literature and spectral databases.[1][2][3]
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Parameter | 2-Nitrothiophene | 3-Nitrothiophene | Key Differentiator |
| H2 | N/A | ~8.3 ppm (dd) | The most downfield signal, a doublet of doublets, is unique to the 3-isomer. |
| H3 | ~7.9 ppm (dd) | N/A | Signal present only in the 2-isomer. |
| H4 | ~7.2 ppm (dd) | ~7.6 ppm (dd) | The chemical shift is significantly different between the two isomers. |
| H5 | ~7.7 ppm (dd) | ~7.5 ppm (dd) | While similar in shift, its coupling pattern is distinct. |
| J₄,₅ | ~5.5 Hz | ~5.0 Hz | Typical ortho-like coupling, present in both. |
| J₃,₄ | ~4.0 Hz | N/A | Coupling between H3 and H4 is unique to the 2-isomer. |
| J₃,₅ | ~1.5 Hz | N/A | Meta-like coupling, unique to the 2-isomer. |
| J₂,₅ | N/A | ~3.0 Hz | A key long-range coupling unique to the 3-isomer. |
| J₂,₄ | N/A | ~1.5 Hz | Another key long-range coupling unique to the 3-isomer. |
Analysis Insight: The ¹H NMR spectrum provides the most direct and unambiguous evidence. For 3-nitrothiophene , the proton at C2 is the most deshielded due to its proximity to both the electron-withdrawing nitro group and the sulfur atom. It appears as a characteristic doublet of doublets (dd) far downfield. For 2-nitrothiophene , all three protons (H3, H4, H5) appear as distinct doublet of doublets, with a clear separation in their chemical shifts. The unique set of three coupling constants (J₃,₄, J₄,₅, and J₃,₅) provides a self-validating confirmation of the 2-nitro structure.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Parameter | 2-Nitrothiophene | 3-Nitrothiophene | Key Differentiator |
| C2 | ~151 ppm | ~123 ppm | The C2 signal is dramatically shifted downfield in the 2-isomer as it is directly attached to the NO₂ group. |
| C3 | ~128 ppm | ~147 ppm | The C3 signal is the most downfield in the 3-isomer, being the carbon of attachment for the NO₂ group. |
| C4 | ~129 ppm | ~125 ppm | Observable but less dramatic shift difference. |
| C5 | ~133 ppm | ~127 ppm | Observable but less dramatic shift difference. |
Analysis Insight: While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmation. The chemical shift of the carbon atom directly bonded to the nitro group is the most telling feature. This quaternary carbon signal is shifted to ~151 ppm for C2 in 2-nitrothiophene and ~147 ppm for C3 in 3-nitrothiophene.[2] The remaining carbon signals also show distinct shifts that align with the expected electronic effects, providing a secondary layer of verification.
Experimental Protocol for Isomer Identification
This protocol outlines a standard procedure for acquiring and analyzing a ¹H NMR spectrum to identify the nitrothiophene isomer.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the nitrothiophene sample. The exact mass is not critical for identification, but good practice aids in assessing purity.
-
Transfer the solid to a clean, dry, standard 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good dissolving power for these compounds and its well-defined residual solvent peak for referencing.
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication can be used if necessary.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 300 or 400 MHz instrument is perfectly adequate).
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A simple pulse-acquire sequence is sufficient.
-
Number of Scans (NS): 16 to 32 scans are typically enough to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis. Reference the residual, non-deuterated CHCl₃ peak to δ 7.26 ppm.
-
-
-
Integrate all signals in the aromatic region (typically δ 7.0-8.5 ppm). The relative integrals should correspond to the number of protons for each signal (e.g., 1:1:1).
-
Analyze the multiplicity of each signal. Identify if they are doublets (d) or doublet of doublets (dd).
-
Measure the coupling constants (J-values) in Hertz (Hz) for each multiplet.
-
Compare the observed chemical shifts, multiplicities, and J-values to the data presented in Table 1. The pattern will be an unambiguous match for either 2-nitrothiophene or 3-nitrothiophene, allowing for a confident structural assignment.
-
Conclusion
Distinguishing between 2-nitrothiophene and 3-nitrothiophene is a common analytical challenge that is decisively solved by NMR spectroscopy. While ¹³C NMR offers valuable confirmation, the ¹H NMR spectrum alone provides a wealth of information through three key parameters: chemical shift, signal multiplicity, and coupling constants. The unique downfield shift of the H2 proton in 3-nitrothiophene and the distinct coupling network between H3, H4, and H5 in 2-nitrothiophene serve as unambiguous structural fingerprints. By following the straightforward experimental protocol outlined in this guide, researchers can confidently and efficiently determine the isomeric composition of their samples, ensuring the integrity and success of their synthetic endeavors.
References
-
PubChem. (n.d.). 3-Nitrothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-nitrothiophene. NIST Chemistry WebBook. Retrieved from [Link]
-
Fringuelli, F., et al. (n.d.). Electronic Supplementary Information Electron reduction processes of nitrothiophenes. The Royal Society of Chemistry. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and J-coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Sources
A Comparative Guide to the HPLC Retention Behavior of 3-Nitrothiophene-2-carbonitrile
Introduction: The Chromatographic Profile of Nitroaromatic Heterocycles
Nitroaromatic compounds, including nitrothiophenes, are a significant class of molecules in medicinal chemistry and materials science. Their analysis and purification frequently rely on reversed-phase HPLC (RP-HPLC), where separation is primarily driven by the analyte's hydrophobicity.[1] The retention time in RP-HPLC is a critical parameter, indicating the extent of interaction between the analyte and the non-polar stationary phase. This interaction is influenced by several factors, including the analyte's polarity, the composition of the mobile phase, temperature, and the pH of the eluent.[1][2][3][4]
3-Nitrothiophene-2-carbonitrile possesses a unique combination of functional groups that dictate its chromatographic behavior: a thiophene ring, a nitro group (-NO2), and a nitrile group (-CN). The interplay of these functionalities determines its overall polarity and, consequently, its retention time.
Physicochemical Properties and Expected Retention Behavior
To predict the retention time of this compound, we must first consider its molecular structure and the electronic properties of its substituents.
-
Thiophene Ring: The thiophene ring itself is a relatively non-polar, aromatic heterocycle.
-
Nitro Group (-NO2): The nitro group is a strongly polar and electron-withdrawing group. In RP-HPLC systems using methanol as the organic modifier, an increase in the number of nitro groups generally leads to decreased retention, as the molecule becomes more polar.[5]
-
Nitrile Group (-CN): The nitrile group is also polar and contributes to the overall polarity of the molecule.
Based on these characteristics, this compound is expected to be a moderately polar compound. In a standard reversed-phase system (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase), its retention will be governed by the balance between the hydrophobicity of the thiophene ring and the hydrophilicity of the nitro and nitrile groups.
Comparative Analysis of Expected Retention Times
To contextualize the retention behavior of this compound, we can compare it to structurally related compounds. The following table provides a qualitative comparison of expected retention times under identical, generic RP-HPLC conditions (e.g., C18 column, isocratic elution with 50:50 acetonitrile/water).
| Compound | Structure | Key Functional Groups | Expected Polarity | Expected Relative Retention Time | Rationale |
| Thiophene | Thiophene ring | Aromatic heterocycle | Low | Longest | The most non-polar compound, leading to strong interaction with the C18 stationary phase. |
| 3-Nitrothiophene | Thiophene, Nitro | Aromatic, Polar | Moderate | Intermediate | The addition of a polar nitro group increases polarity compared to thiophene, reducing retention.[5] |
| This compound | Thiophene, Nitro, Nitrile | Aromatic, Polar, Polar | High | Shortest | The presence of both a nitro and a nitrile group makes this molecule the most polar among the three, leading to weaker interaction with the stationary phase and faster elution. |
This comparison is based on the fundamental principle of reversed-phase chromatography: "like dissolves like." The polar mobile phase will have a stronger affinity for more polar compounds, causing them to elute earlier from the non-polar stationary phase.[2]
Factors Influencing the Retention Time of this compound
Optimizing the separation of this compound requires a thorough understanding of the experimental variables that can be manipulated.
Mobile Phase Composition
The choice and proportion of the organic modifier in the mobile phase are critical.[3]
-
Solvent Type: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[3][6] Acetonitrile is generally a stronger eluting solvent than methanol for many compounds, which would lead to shorter retention times.[6] The choice between them can also affect selectivity, especially for aromatic compounds, due to different interactions (e.g., pi-pi interactions).[7]
-
Organic Modifier Concentration: Increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the polarity of the eluent, leading to a shorter retention time for this compound as it will be more readily eluted from the column.[3][6] A general rule of thumb in RP-HPLC is that a 10% increase in the organic solvent concentration can decrease the retention time by a factor of two to three.[6]
Stationary Phase Chemistry
While C18 is the most common stationary phase, other chemistries can provide different selectivities. For a polar compound like this compound, a phenyl-hexyl column could offer alternative selectivity due to potential pi-pi interactions between the aromatic ring of the analyte and the phenyl groups of the stationary phase.[7]
pH of the Mobile Phase
For ionizable compounds, the pH of the mobile phase is a crucial parameter.[3][6] this compound does not have strongly acidic or basic functional groups, so its retention is expected to be relatively insensitive to pH changes within the typical operating range of silica-based columns (pH 2-8).[6] However, extreme pH values should be avoided to prevent column degradation.
Temperature
Column temperature can also affect retention time. An increase in temperature generally leads to a decrease in retention time, as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analyte molecules.[1] A common observation is an approximate 2% decrease in retention for every 1°C increase in temperature.[1]
Proposed Experimental Protocol for HPLC Analysis
The following protocol provides a starting point for the analysis of this compound. This method is designed to be robust and can be optimized based on the specific requirements of the analysis (e.g., purity assessment, quantification).
Objective: To determine the retention time and assess the purity of a this compound sample using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 50:50 (v/v) acetonitrile and water.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.[4]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations of, for example, 100 µg/mL and 10 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
Run Time: 10 minutes
-
-
Analysis and Data Interpretation:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions.
-
Record the chromatograms and determine the retention time of the main peak corresponding to this compound.
-
Assess the purity of the sample by observing any additional peaks.
-
Visualizing the Workflow and Influencing Factors
To better illustrate the experimental process and the interplay of different parameters, the following diagrams are provided.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Nitrothiophene-2-carbonitrile
[1]
Part 1: Executive Hazard Analysis
Do not treat this compound as a generic organic intermediate. 3-Nitrothiophene-2-carbonitrile (CAS: 55406-13-8) presents a dual-threat profile that often catches researchers off guard. It combines the energetic instability and skin absorption risks of a nitro-aromatic with the metabolic toxicity potential of a nitrile .
The "Silent Permeator" Risk
Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with aromatic nitriles. The chemical structure allows for rapid permeation through thin rubber matrices, leading to dermal absorption which is a primary route of systemic toxicity (Category 3 Acute Toxicity).
| Property | Data / Classification | Operational Implication |
| Physical State | Yellow Solid / Powder | High risk of inhalation (dust) and surface contamination.[1][2][3] |
| Acute Toxicity | Cat 3 (Oral, Dermal, Inhalation) | "Toxic" designation. Zero-tolerance for skin contact. |
| Reactivity | Nitro-group energetic | Potential shock/heat sensitivity. Use anti-static weighing protocols. |
| Incompatibility | Strong Oxidizers, Acids, Bases | Crucial: Acidic hydrolysis can theoretically release HCN. |
Part 2: The Barrier Strategy (PPE)
This protocol uses a Self-Validating Barrier System . If you cannot visually verify the integrity of your PPE, you are not protected.
Hand Protection: The "Laminate-Lock" Protocol
STOP: Do not rely on single-layer disposable nitrile gloves for synthesis or scale-up.
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Why: These provide >4-hour breakthrough time against aromatic nitriles and nitro compounds.
-
-
Secondary Layer (Outer): 5-8 mil Nitrile (Disposable) .
-
Why: Provides dexterity and protects the inner laminate glove from physical tears and gross contamination.
-
-
The "Spot Check" Rule: If the outer glove is splashed, strip it immediately. The inner laminate glove buys you the time to safely deglove and wash without skin contact.
Respiratory & Eye Protection[1][2]
-
Engineering Control (Mandatory): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses are insufficient. Dust particles from this solid can bypass glasses and dissolve in the eye's mucous membranes, leading to rapid systemic absorption.
-
-
Respiratory (Emergency Only): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV cartridges .
PPE Decision Logic (Visualization)
Part 3: Operational Workflow & Safety Protocols
Phase 1: Weighing & Transfer (The Highest Risk Moment)
The transition of the solid from the stock container to the reaction vessel generates static-charged dust.
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the hood. Nitro compounds can be static-sensitive.[4]
-
Damping: If process chemistry allows, pre-wet the spatula with the reaction solvent to prevent dust fly-off.
-
The "Closed Transfer" Rule: Never transport an open weighing boat across the lab. Place the boat inside a secondary jar before moving it from the balance to the hood.
Phase 2: Reaction Monitoring
-
Temperature Control: Do not overheat. Nitro-thiophenes can decompose exothermically. Ensure a secondary cooling loop (e.g., ice bath backup) is available.
-
Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe down with a solvent-soaked Kimwipe inside the hood before disposal.
Phase 3: Quenching & Disposal
CRITICAL: Segregation of waste is vital to prevent toxic gas evolution.
-
Acid Warning: Do NOT mix this waste with strong acidic streams (e.g., Chromic acid, Aqua Regia). Although the nitrile group is bonded to an aromatic ring, acidic hydrolysis conditions can theoretically liberate Hydrogen Cyanide (HCN) or toxic amides.
-
Waste Tagging: Label clearly as: "Toxic Organic Solid/Liquid - Nitrile & Nitro Content."
Operational Workflow Diagram
Part 4: Emergency Response
Spill Cleanup Procedure
-
Evacuate: Clear the immediate area.
-
Don Gear: Full PPE (Double gloves, Goggles, Lab coat).
-
Dry Clean: Do NOT spray water on the powder (this spreads the contamination).
-
Absorb: Cover liquid spills with Vermiculite or Sand. For powder, use a scoop or wet-wipe method (if solvent compatible) to avoid dusting.
-
Decontaminate: Wash the surface with a mild soap solution, followed by water.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (this accelerates absorption).
-
Inhalation: Move to fresh air immediately. Oxygen may be required.[1]
-
Eye Contact: Rinse for 15 minutes, holding eyelids open.
References
-
Thermo Fisher Scientific. (2012).[3] Safety Data Sheet: 5-Nitrothiophene-2-carbonitrile. (Used as primary analogue for hazard classification). Link
-
Mikatavage, M., et al. (1984). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. American Industrial Hygiene Association Journal.[5] (Foundational data on nitrile permeation weakness). Link
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Standard operating procedure for nitrile limitations). Link
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
